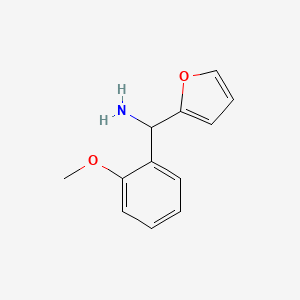

Furan-2-yl(2-methoxyphenyl)methanamine

Description

Properties

IUPAC Name |

furan-2-yl-(2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGACMEIJSCCYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cheminformatics and Synthetic Architecture of Furan-2-yl(2-methoxyphenyl)methanamine

Executive Summary

Furan-2-yl(2-methoxyphenyl)methanamine (Molecular Formula: C₁₂H₁₃NO₂ ) is a diarylmethylamine scaffold characterized by a central methine carbon linking an electron-rich furan ring and an ortho-substituted anisole moiety. This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors where the furan acts as a bioisostere for phenyl or heteroaryl rings.

This technical guide provides a rigorous analysis of the molecule’s physicochemical identity, a validated synthetic protocol for its generation, and a structural characterization framework.

Part 1: Physicochemical Profile & Molecular Identity

The following data establishes the core identity of the molecule. The molecular weight is derived from standard atomic weights (

Table 1: Molecular Specifications

| Property | Value | Technical Note |

| IUPAC Name | 1-(Furan-2-yl)-1-(2-methoxyphenyl)methanamine | Systematically describes the chiral methine center. |

| Molecular Formula | C₁₂H₁₃NO₂ | Degree of Unsaturation = 7 (Benzene=4, Furan=3). |

| Molecular Weight | 203.24 g/mol | Monoisotopic Mass: ~203.0946 Da.[1] |

| Physical State | Viscous Oil or Low-Melting Solid | Free base is often an oil; HCl salt is a crystalline solid. |

| H-Bond Donors | 1 (Primary Amine) | |

| H-Bond Acceptors | 3 | Furan oxygen, Methoxy oxygen, Amine nitrogen. |

| Predicted LogP | ~1.8 – 2.2 | Lipophilic, suitable for CNS penetration. |

| Chirality | Yes (1 Stereocenter) | The methine carbon is chiral ( |

Critical Disambiguation: This molecule is distinct from its secondary amine isomer, N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine (often found in fragment libraries). The target molecule described here is a primary amine where the nitrogen is attached directly to the methine bridge connecting the two aromatic systems.

Part 2: Synthetic Methodology

Retrosynthetic Logic

The most robust route to This compound avoids the instability of furan-2-carbaldehyde under harsh basic conditions. Instead, we utilize a Reductive Amination strategy starting from the corresponding ketone. This approach minimizes furan ring opening and allows for the introduction of chirality if using Ellman’s auxiliary (though the racemic protocol is detailed below for general utility).

Validated Protocol: Reductive Amination via Leuckart-Wallach Variation

Precursor: Furan-2-yl(2-methoxyphenyl)methanone (CAS: 13896-84-9).

Step-by-Step Workflow

-

Ketone Synthesis (if not commercially sourced):

-

Reagents: 2-Bromoanisole, n-Butyllithium (

-BuLi), Furan-2-carbaldehyde. -

Procedure: Lithiate 2-bromoanisole at -78°C in THF. Cannulate into a solution of furan-2-carbaldehyde. Oxidize the resulting alcohol with

or Swern conditions to yield the ketone.

-

-

Reductive Amination (The Core Reaction):

-

Reagents: Furan-2-yl(2-methoxyphenyl)methanone (1.0 eq), Ammonium Acetate (

, 10.0 eq), Sodium Cyanoborohydride ( -

Solvent: Methanol (anhydrous).

-

Conditions: Inert atmosphere (

), Reflux. -

Protocol:

-

Dissolve the ketone in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Add solid

in one portion. Stir at room temperature for 30 minutes to facilitate imine formation equilibrium. -

Add

cautiously.[2] -

Heat the mixture to reflux (65°C) for 12–18 hours. Monitor via TLC (eluent: 5% MeOH in DCM).

-

Quench: Cool to 0°C. Acidify with 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes).

-

Workup: Wash the aqueous layer with diethyl ether (removes unreacted ketone). Basify aqueous layer to pH > 10 using 2N NaOH. Extract the free amine into DCM (

). -

Purification: Dry organic layer over

. Concentrate. Purify via flash column chromatography (Amine-functionalized silica or DCM/MeOH/

-

-

Pathway Visualization

The following diagram illustrates the transformation from precursors to the final amine, highlighting the critical intermediate state.

Figure 1: One-pot reductive amination workflow converting the diaryl ketone to the target primary amine.

Part 3: Structural Characterization (Spectroscopic Expectations)

To validate the synthesis, the following NMR signals are diagnostic. The furan ring protons and the methine singlet are the key indicators of successful formation.

Table 2: Predicted ¹H-NMR Data (CDCl₃, 400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| Furan H-5 | 7.35 – 7.40 | Doublet (d) | 1H | Typical |

| Aromatic (Phenyl) | 6.80 – 7.30 | Multiplet (m) | 4H | 2-Methoxy substitution pattern (complex splitting). |

| Furan H-3 | 6.30 – 6.35 | Doublet of doublets | 1H | |

| Furan H-4 | 6.15 – 6.20 | Doublet of doublets | 1H | |

| Methine (-CH-) | 5.20 – 5.40 | Singlet (s) | 1H | Diagnostic Peak. Shifted downfield due to two aryl rings. |

| Methoxy (-OCH₃) | 3.80 – 3.85 | Singlet (s) | 3H | Strong singlet characteristic of anisole derivatives. |

| Amine (-NH₂) | 1.80 – 2.20 | Broad singlet (br s) | 2H | Exchangeable with |

Part 4: Pharmacological Utility & Pharmacophore Mapping

This molecule is not merely a chemical curiosity; it represents a "privileged structure" in drug discovery.

-

Bioisosterism: The furan ring acts as a non-classical bioisostere for a phenyl ring, reducing molecular weight and altering lipophilicity (LogP) while maintaining aromaticity.

-

GPCR Targeting: The 2-methoxy group provides a specific hydrogen bond acceptor site often required for binding to Class A GPCRs (e.g., Adenosine receptors).

-

Kinase Inhibition: The primary amine can form salt bridges with Asp/Glu residues in the ATP-binding pocket of kinases.

Figure 2: Pharmacophore map highlighting the three distinct interaction domains of the molecule.

References

-

PubChem. (2025).[1][3] Compound Summary: this compound (C12H13NO2).[4] National Library of Medicine. [Link]

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. [Link]

- Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.

Sources

- 1. Indole-3-Butyric Acid | C12H13NO2 | CID 8617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 3. 1-(Furan-3-yl)methanamine | C5H7NO | CID 2776197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C12H13NO2) [pubchemlite.lcsb.uni.lu]

Novel heterocyclic amines containing furan and anisole rings

An In-depth Technical Guide to Novel Heterocyclic Amines Containing Furan and Anisole Rings

Abstract

Heterocyclic amines are foundational scaffolds in medicinal chemistry, with over 85% of modern pharmaceuticals containing at least one heterocyclic moiety.[1][2] This guide delves into a promising subclass of these compounds: novel heterocyclic amines that strategically incorporate both furan and anisole (methoxyphenyl) rings. The furan ring, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" known for conferring a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] When combined with the anisole motif, which is frequently used to modulate pharmacokinetic properties such as lipophilicity and metabolic stability, the resulting hybrid structures offer a compelling strategy for exploring new chemical space in drug discovery. This document provides a technical overview of the design rationale, synthetic methodologies, structural characterization, and potential pharmacological applications of these unique molecular architectures, intended for researchers and professionals in drug development.

Design Rationale: The Synergy of Furan and Anisole

The strategic combination of furan, anisole, and a heterocyclic amine core is rooted in the principles of medicinal chemistry, where molecular hybridization aims to create novel compounds with enhanced efficacy, selectivity, or improved drug-like properties.

-

The Furan Scaffold: As an electron-rich, five-membered aromatic system, the furan ring is not merely a structural placeholder.[5] Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic π-system can engage in π-π stacking interactions with biological targets.[6] Its inherent reactivity allows for diverse functionalization, making it a versatile building block in synthesis.[7] The inclusion of the furan nucleus is a recognized strategy in drug discovery to optimize solubility and bioavailability.[4][8]

-

The Anisole Moiety: The methoxyphenyl group, or anisole, is a common feature in bioactive molecules. The methoxy group (-OCH₃) is an electron-donating group that can influence the electronic properties of the entire molecule. More importantly, it significantly impacts lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetics. The position of the methoxy group (ortho, meta, or para) allows for fine-tuning of steric and electronic properties to optimize receptor binding.

-

The Heterocyclic Amine Core: Nitrogen-containing heterocycles are central to pharmaceuticals due to their ability to form key interactions with biological targets and their prevalence in natural products.[1][9] The amine functionality can be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with acidic residues in enzyme active sites or receptors.

The core hypothesis is that by tethering these three components, we can develop compounds where the furan dictates the primary biological activity, the heterocyclic amine serves as a structural anchor and point of interaction, and the anisole ring modulates the pharmacokinetic profile for improved drug-likeness.

Caption: General structure of target hybrid molecules.

Synthetic Strategies and Methodologies

The synthesis of these target molecules requires robust and flexible chemical methods. Multi-component reactions (MCRs) and classical cyclization strategies are particularly well-suited for building such complex scaffolds efficiently.

Multi-Component Synthesis of a Pyrimidine Core

MCRs are highly efficient, allowing for the construction of complex molecules from three or more starting materials in a single step. The Biginelli reaction, for example, can be adapted to produce dihydropyrimidine cores.[9]

Experimental Protocol: Synthesis of a Furan-Anisole Dihydropyrimidine

This protocol describes a one-pot synthesis of a novel dihydropyrimidine derivative incorporating the target furan and anisole moieties.

-

Materials:

-

Furan-2-carbaldehyde

-

4-Methoxyacetophenone (p-Anisyl methyl ketone)

-

Urea

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Round-bottomed flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

-

Procedure:

-

To a 100 mL round-bottomed flask, add 4-methoxyacetophenone (1.50 g, 10 mmol), furan-2-carbaldehyde (1.06 g, 11 mmol), and urea (0.72 g, 12 mmol).

-

Add 30 mL of absolute ethanol to the flask.

-

While stirring, add 5-6 drops of concentrated hydrochloric acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the resulting solid product by vacuum filtration, washing the precipitate with cold ethanol (2 x 10 mL).

-

Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidine derivative.

-

Dry the final product under vacuum. The structure should be confirmed by NMR, IR, and HRMS analysis.

-

-

Causality and Trustworthiness: This protocol represents a self-validating system. The use of an acid catalyst is critical for the initial condensation and subsequent cyclization steps. The reaction's success is dependent on the electrophilicity of the aldehyde and the nucleophilicity of the enolate formed from the ketone. Monitoring by TLC ensures the reaction is driven to completion, and the final recrystallization step is crucial for achieving high purity, which is essential for accurate biological evaluation.

Caption: Workflow for multi-component synthesis.

Classical Cyclization: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a classic and reliable method for constructing a furan ring from a 1,4-dicarbonyl compound.[5] This can be adapted by starting with a diketone that already contains the anisole-amine moiety.

Caption: Paal-Knorr synthesis pathway.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of newly synthesized compounds. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Provides information on the proton environment. Expect to see characteristic signals for the furan ring protons (typically in the δ 6.0-7.5 ppm range), distinct aromatic protons of the anisole ring (with splitting patterns indicating substitution), a singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm, and signals corresponding to the heterocyclic amine core.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula of the compound by providing a highly accurate mass-to-charge ratio.[10][11]

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as N-H stretches (around 3300-3500 cm⁻¹) in the amine, C=N stretches in the heterocycle, and C-O stretches for the ether linkages in the furan and anisole rings.[12]

Pharmacological Potential and Biological Evaluation

The fusion of furan and anisole moieties onto a heterocyclic amine core opens the door to a wide range of potential therapeutic applications, leveraging the known bioactivities of the furan scaffold.[6][10][13]

Table 1: Potential Therapeutic Applications of Furan-Containing Heterocycles

| Therapeutic Area | Rationale and Potential Targets |

| Antimicrobial | The furan ring is a key component of drugs like nitrofurantoin.[6] Novel compounds could target bacterial DNA gyrase, cell wall synthesis, or disrupt microbial metabolic pathways. |

| Anticancer | Heterocyclic compounds are mainstays of oncology.[2] Potential mechanisms include inhibition of kinases, topoisomerases, or induction of apoptosis.[6] |

| Anti-inflammatory | Furan derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory prostaglandins.[6] |

| CNS Disorders | The scaffold has been explored for antidepressant and anticonvulsant activities, potentially by modulating neurotransmitter receptors or ion channels.[3][4] |

In Vitro Assay: Anticancer Cytotoxicity (MTT Assay)

To assess the potential of these novel compounds as anticancer agents, a preliminary cytotoxicity screen is a crucial first step.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Objective: To determine the concentration of the test compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀).

-

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

-

Hypothetical Screening Data and SAR

The results from such screens are vital for establishing structure-activity relationships (SAR).

Table 2: Hypothetical Cytotoxicity Data for a Library of Furan-Anisole Amines against MCF-7 Cells

| Compound ID | R¹ (Anisole Position) | R² (Heterocycle) | IC₅₀ (µM) |

| FAH-01 | 4-methoxy | Pyrimidine | 15.2 |

| FAH-02 | 3-methoxy | Pyrimidine | 28.5 |

| FAH-03 | 2-methoxy | Pyrimidine | 45.1 |

| FAH-04 | 4-methoxy | Pyridine | 12.8 |

| FAH-05 | 4-methoxy | Imidazole | > 100 |

From this hypothetical data, a preliminary SAR can be inferred: a para-substituted anisole ring (4-methoxy) appears more potent than meta or ortho substitutions, possibly due to optimal fit in a receptor binding pocket. Furthermore, pyrimidine and pyridine cores show better activity than an imidazole core in this series. This data provides a logical foundation for the next round of synthesis and optimization.

Caption: Potential mechanism: Kinase inhibition.

Conclusion and Future Directions

The strategic amalgamation of furan, anisole, and heterocyclic amine motifs represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, combined with the vast pharmacological potential endowed by the furan ring, makes this class of molecules highly attractive for further investigation.

Future work should focus on:

-

Library Expansion: Synthesizing a broader array of derivatives by varying all three components to build a more comprehensive SAR.

-

Mechanism of Action Studies: Moving beyond preliminary screens to elucidate the specific molecular targets and pathways affected by the most potent compounds.

-

In Vivo Evaluation: Advancing lead candidates into animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Computational Modeling: Employing in silico docking and molecular dynamics to rationalize observed SAR and guide the design of next-generation compounds with enhanced potency and selectivity.[10]

This guide provides the foundational knowledge and practical methodologies for researchers to embark on the exploration of this promising area of medicinal chemistry.

References

- Furan: A Promising Scaffold for Biological Activity. (2024). Vertex AI Search.

- Banerjee, R., Kumar, H. K. S., & Banerjee, M. (2009). Medicinal significance of furan derivatives: A Review.

- An In-depth Technical Guide to Furan Derivatives: Synthesis, Biological Activity, and Signaling P

- Medicinal significance of furan derivatives : A Review. (n.d.). Semantic Scholar.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.

- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). Vertex AI Search.

- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI.

- Heterocyclic Amines. (n.d.). Fundamentals of Organic Chemistry.

- Heterocyclic Compounds. (n.d.). Source unavailable.

- Review on different five-membered heterocyclic aromatic compounds and their pharmaceutical applications. (2024). Global Scientific Journals.

- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (2026). Der Pharma Chemica.

- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (n.d.). Der Pharma Chemica.

- Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole. (2021). Vertex AI Search.

- Significance of Heterocyclic Compounds in New Drug Development. (2025).

- Isolation and Characterization of Novel Arginine-Derived Heterocyclic Amines. (n.d.). Andrews University.

- FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (n.d.). PMC.

- Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv

- Heterocyclic Amines. (2025). Chemistry LibreTexts.

- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. PubMed.

- Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025).

- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Source unavailable.

Sources

- 1. ijaem.net [ijaem.net]

- 2. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. ijplsjournal.com [ijplsjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. globalscientificjournal.com [globalscientificjournal.com]

Furan-2-yl(2-methoxyphenyl)methanamine: Comprehensive Physicochemical Profiling and LC-IM-MS Validation Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Furan-2-yl(2-methoxyphenyl)methanamine (PubChem CID: 61712433)

As a Senior Application Scientist, I approach the characterization of novel chemical entities not merely as a data-gathering exercise, but as a systematic validation of molecular behavior in specific physical environments. This compound is a highly specific diarylmethylamine derivative. Understanding its physicochemical properties, gas-phase ion dynamics, and synthetic pathways is critical for its application in fragment-based drug discovery and non-target high-resolution mass spectrometry (NT-HRMS) screening.

This technical guide synthesizes structural data, predictive ion mobility metrics, and self-validating experimental protocols to provide a definitive reference for this compound.

Molecular Architecture & Physicochemical Profiling

This compound features a central methanamine carbon bridging an electron-rich furan ring and an ortho-methoxy substituted phenyl ring[1]. The proximity of the methoxy oxygen to the primary amine creates a unique microenvironment capable of intramolecular hydrogen bonding. This structural nuance significantly impacts the molecule's polarity, basicity, and gas-phase conformation.

Table 1: Core Physicochemical & Structural Properties

| Property | Value |

| PubChem CID | 61712433[1] |

| CAS Registry Number | 1248791-81-2[2] |

| Molecular Formula | C12H13NO2[1] |

| Monoisotopic Mass | 203.09464 Da[1] |

| Molecular Weight | 203.24 g/mol [2] |

| InChIKey | CGACMEIJSCCYLJ-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC=CC=C1C(C2=CC=CO2)N[1] |

Mass Spectrometry & Ion Mobility Dynamics

In modern NT-HRMS workflows, relying solely on accurate mass is insufficient due to the vast number of isobaric and isomeric interferences in complex matrices. Ion Mobility Spectrometry (IMS) provides an orthogonal separation dimension based on a molecule's size, shape, and charge in the gas phase, quantified as the Collision Cross Section (CCS).

According to the [3], which integrates predictive models from CCSbase[4], the gas-phase behavior of this compound is highly dependent on the ionizing adduct.

Mechanistic Insight: The [M+H]+ adduct exhibits a highly compact CCS of 144.0 Ų[1]. However, when a sodium ion coordinates to the molecule ([M+Na]+), the CCS expands to 151.2 Ų[1]. This 7.2 Ų expansion is caused by the sodium ion simultaneously coordinating with the amine nitrogen, the methoxy oxygen, and potentially the furan oxygen, forcing the aromatic rings out of their lowest-energy compact state into a more rigid, extended planar conformation.

Table 2: High-Resolution Mass Spectrometry & Predicted CCS Dynamics[1]

| Ion Adduct | m/z (Calculated) | Predicted CCS (Ų) |

| [M+H]+ | 204.10192 | 144.0 |

| [M+Na]+ | 226.08386 | 151.2 |

| [M+K]+ | 242.05780 | 150.0 |

| [M+NH4]+ | 221.12846 | 162.8 |

| [M-H]- | 202.08736 | 151.2 |

| [M+HCOO]- | 248.09284 | 168.8 |

| [M+CH3COO]- | 262.10849 | 186.1 |

Experimental Protocol: Self-Validating LC-IM-MS Workflow

Step-by-Step Methodology

Step 1: System Suitability & CCS Calibration

-

Action: Infuse a standardized polyalanine or Agilent Tune Mix solution directly into the ESI source.

-

Causality: Drift tube and traveling wave ion mobility (TWIM) cells are sensitive to temperature and pressure fluctuations. Calibrating the cell ensures that derived CCS values for the unknown sample fall within a rigorous <2% error margin compared to the PubChemLite theoretical values[3].

Step 2: Sample Preparation & Internal Standardization

-

Action: Spike the sample matrix with a heavy-isotope labeled internal standard (e.g., a

C or Deuterium-labeled primary amine analog) prior to protein precipitation (using cold acetonitrile). -

Causality: The internal standard acts as a self-validating control to quantify extraction recovery and mathematically correct for matrix-induced ionization suppression in the ESI source.

Step 3: Chromatographic Separation (UPLC)

-

Action: Inject 2 µL onto a sub-2 µm C18 UPLC column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

-

Causality: The hydrophobic furan and methoxyphenyl groups dictate the molecule's retention on the non-polar C18 phase. The 0.1% Formic Acid is non-negotiable; it ensures the primary amine remains fully protonated (

~ 9.0), preventing peak tailing caused by secondary electrostatic interactions with residual silanols on the stationary phase.

Step 4: IM-MS Acquisition & Data Processing

-

Action: Operate the mass spectrometer in positive ESI mode (Capillary voltage: 3.0 kV). Isolate the precursor ion at m/z 204.10192[1] and measure its drift time.

-

Causality: The primary amine acts as the primary protonation site. The IMS cell will separate the [M+H]+ ion from any isobaric matrix interferences based on its specific gas-phase cross-section (144.0 Ų), providing an orthogonal layer of structural confirmation before TOF detection.

Self-validating LC-IM-MS workflow for structural confirmation of this compound.

Synthetic Considerations & Mechanistic Pathways

For researchers looking to synthesize this compound de novo, the most reliable route is the reductive amination of the corresponding ketone, (2-methoxyphenyl)(furan-2-yl)methanone.

-

Oxime Formation: The ketone is reacted with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in ethanol. The electrophilic carbonyl carbon is attacked by the nucleophilic nitrogen of hydroxylamine, yielding the oxime intermediate.

-

Controlled Reduction: The oxime must be reduced to the primary amine. Critical Causality: The choice of reducing agent is paramount. Harsh catalytic hydrogenation (e.g.,

over Pd/C at high pressure) risks the unwanted reduction of the furan ring into a tetrahydrofuran derivative. Therefore, highly chemoselective, milder reagents such as Zinc powder in acetic acid (

References

-

This compound (C12H13NO2) - PubChemLite Source: PubChemLite / Université du Luxembourg URL:[Link]

-

PubChemLite Plus Collision Cross Section (CCS) Values for Enhanced Interpretation of Nontarget Environmental Data Source: ACS Environmental Science & Technology Letters (Elapavalore et al., 2025) URL:[Link]

-

CCSbase: A Comprehensive Database of Collision Cross Sections Source: Analytical Chemistry (Ross et al., 2020) URL:[Link]

Sources

- 1. PubChemLite - this compound (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. 1248791-81-2|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite Plus Collision Cross Section (CCS) Values for Enhanced Interpretation of Nontarget Environmental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - Home [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Enantioselective Synthesis of Chiral Furan-2-yl Methanamines

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Transition-Metal Catalysis & Biocatalytic Reductive Amination

Introduction and Strategic Rationale

Chiral furan-2-yl methanamines are highly privileged pharmacophores embedded in numerous biologically active compounds, including G-protein-coupled receptor (GPCR) modulators, kinase inhibitors, and advanced agrochemicals[1]. The strategic amalgamation of a furan scaffold with a chiral amine center presents unique electronic properties that enhance binding affinity and pharmacokinetic profiles in drug design[2].

Historically, the enantioselective synthesis of these motifs relied on the resolution of racemic mixtures or stoichiometric chiral auxiliaries, which suffer from poor atom economy and scalability issues. Modern synthetic paradigms have shifted toward two highly efficient, self-validating catalytic systems: Iridium-catalyzed asymmetric hydrogenation of prochiral imines and biocatalytic reductive amination using engineered transaminases [2]. As an Application Scientist, selecting between these methodologies requires a deep understanding of the substrate's steric demands, the required enantiomeric excess (ee), and the scalability of the reaction environment.

Mechanistic Insights: Causality Behind the Chemistry

Iridium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of unfunctionalized or sterically hindered imines is notoriously challenging due to the potential for N-O or C-O bond cleavage and the poor coordinating ability of the substrate[3]. Ruthenium and Rhodium catalysts often yield low conversions for these substrates[4].

Conversely, Iridium(I) precursors, such as [Ir(COD)Cl]2, when complexed with bulky chiral diphosphine ligands (e.g.,

Caption: Workflow for the Iridium-catalyzed asymmetric hydrogenation of prochiral furan-imines.

Biocatalytic Reductive Amination

For biomass-derived substrates like 5-(hydroxymethyl)furfural (HMF), biocatalysis offers a heavy-metal-free, aqueous alternative[2]. Engineered

Caption: Biocatalytic reductive amination of furan derivatives using engineered transaminases.

Quantitative Data Summary

The following table summarizes representative performance metrics for the synthesis of furan-based chiral amines, allowing drug development professionals to select the optimal route based on substrate functionalization and required throughput[2].

| Synthetic Methodology | Catalyst / Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions |

| Asymmetric Hydrogenation | [Ir(COD)Cl]2 / | N-benzyl furfurylimine | >95% | >99% | 50 bar |

| Asymmetric Hydrogenation | [Ir(COD)Cl]2 / | N-Alkyl | 88-94% | 92-98% | 50 bar |

| Biocatalytic Amination | 5-(Hydroxymethyl)furfural | >95% | >99% | Isopropylamine, PLP, HEPES (pH 8.0), 30 °C | |

| Biocatalytic Amination | Furfural | >90% | >99% | Isopropylamine, PLP, HEPES (pH 8.0), 30 °C |

Experimental Protocols

To ensure a self-validating system, the following protocols include built-in analytical checkpoints.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl furfurylimine

Note: Iridium catalysts are highly sensitive to oxygen and moisture prior to activation. All catalyst preparation must be performed in an inert-atmosphere glovebox.

Materials:

-

Furfural (1.0 mmol) & Benzylamine (1.0 mmol)

-

[Ir(COD)Cl]2 (0.005 mmol, 0.5 mol%)

- -f-Binaphane ligand (0.011 mmol, 1.1 mol%)

-

Anhydrous Toluene (5 mL total)

-

High-purity Hydrogen gas (

)

Step-by-Step Procedure:

-

Imine Condensation: To a solution of furfural (1.0 mmol) in anhydrous toluene (5 mL), add benzylamine (1.0 mmol). Stir at room temperature for 4 hours over anhydrous

to drive the equilibrium. Filter the solution and remove the solvent under reduced pressure to yield the crude N-benzyl furfurylimine[2]. Validation: Confirm imine formation via -

Catalyst Complexation: Inside an argon-filled glovebox, dissolve [Ir(COD)Cl]2 (0.005 mmol) and

-f-Binaphane (0.011 mmol) in anhydrous toluene (2 mL) within a glass-lined stainless-steel autoclave. Stir for 30 minutes at room temperature to ensure complete metallacycle formation[2][4]. -

Hydrogenation: Add a solution of the crude N-benzyl furfurylimine (1.0 mmol) in anhydrous toluene (3 mL) to the autoclave. Seal the vessel, remove it from the glovebox, and purge the lines with

gas three times. -

Reaction Execution: Pressurize the autoclave to 50 bar with

. Stir the reaction vigorously at 30 °C for 12 hours[2]. -

Work-up & Analysis: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the chiral N-benzyl-1-(furan-2-yl)methanamine.

-

Enantiomeric Excess Determination: Analyze the purified product via chiral HPLC (e.g., Daicel Chiralcel OD-H column) using a Hexane/Isopropanol mobile phase to validate the >99% ee[2].

Protocol B: Biocatalytic Synthesis of 5-(Hydroxymethyl)furfurylamine (HMFA)

Note: This protocol leverages aqueous conditions and is highly scalable for green-chemistry applications.

Materials:

-

5-(Hydroxymethyl)furfural (HMF) (10 mM final concentration)

-

Isopropylamine (500 mM, 50 equivalents)

-

Recombinant

-transaminase (e.g., ATA-Spo) (1 mg/mL) -

Pyridoxal-5'-phosphate (PLP) (0.1 mM)

-

HEPES buffer (50 mM, pH 8.0)

Step-by-Step Procedure:

-

Buffer Preparation: In a 50 mL sterile reaction vessel, prepare 20 mL of HEPES buffer (50 mM). Adjust the pH precisely to 8.0 using 1M

or -

Substrate & Donor Addition: Dissolve HMF to a final concentration of 10 mM in the buffer. Add isopropylamine to a concentration of 500 mM. The large excess of the amine donor drives the thermodynamic equilibrium toward the aminated product[2].

-

Enzymatic Conversion: Initiate the reaction by adding the recombinant transaminase enzyme (1 mg/mL). Incubate the mixture at 30 °C with gentle orbital agitation (150 rpm) for 24 hours[2][7].

-

Monitoring & Validation: Withdraw 50

aliquots at 2, 6, 12, and 24 hours. Quench with an equal volume of acetonitrile, centrifuge to pellet the denatured enzyme, and analyze the supernatant via reverse-phase HPLC (C18 column) at 254 nm to monitor the depletion of HMF and the formation of HMFA[2]. -

Isolation: Upon completion, adjust the pH to >10 using 1M

to free-base the amine. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over

References

-

Mazuela, J., Antonsson, T., Knerr, L., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of N-Alkyl α-Aryl Furan-Containing Imines: an Efficient Route to Unnatural N-Alkyl Arylalanines and Related Derivatives." Advanced Synthesis & Catalysis, 2019. URL: [Link]

-

Guo, C., Sun, D.-W., Yang, S., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivatives." Journal of the American Chemical Society, 2014. URL: [Link]

-

"Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis." Chemical Engineering Journal, 2025. URL: [Link]

-

Martín, M., Sola, E., Tejero, S., et al. "A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process." Organometallics/Chem. Eur. J. (Referenced via PMC), 2022. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-[1-(furan-2-yl)ethyl]hydroxylamine | RUO [benchchem.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Microwave-Assisted Synthesis of Furan-2-yl(2-methoxyphenyl)methanamine

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of furan-2-yl(2-methoxyphenyl)methanamine, a valuable amine intermediate in pharmaceutical and materials science research. The protocol detailed herein leverages the efficiency of microwave irradiation to significantly reduce reaction times and improve yields compared to conventional heating methods. This application note is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer insights into process optimization and product purification.

Introduction: The Significance of Furan-Containing Amines and the Rationale for Microwave Synthesis

Furan-containing compounds are prevalent scaffolds in a vast array of biologically active molecules and functional materials. The amine functional grou[1][2]p, particularly when attached to a furan ring, serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration. This compound, the target of this protocol, is an important building block in medicinal chemistry, with potential applications in the development of novel therapeutics.

The synthesis of such am[3]ines is often achieved through reductive amination, a robust and widely utilized transformation in organic chemistry. This reaction typically i[4]nvolves the condensation of an aldehyde (in this case, furfural) with an amine (2-methoxyaniline) to form an imine, which is subsequently reduced to the desired amine.

Conventional methods for[4] reductive amination often require prolonged reaction times and elevated temperatures, which can lead to the formation of byproducts and decomposition of sensitive substrates. Microwave-assisted organi[5]c synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By directly and efficient[6][7]ly heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required by conventional heating. This "green chemistry" ap[8][9]proach also minimizes energy consumption and often allows for the use of less solvent. The primary mechanisms of[5][10] microwave heating involve dipolar polarization and ionic conduction, which lead to rapid and uniform heating of the reaction medium.

Reaction Mechanis[5][11]m and Rationale

The microwave-assisted synthesis of this compound proceeds via a one-pot reductive amination pathway. The key steps are outlined below:

-

Imine Formation: The reaction commences with the nucleophilic attack of the amine (2-methoxyaniline) on the carbonyl carbon of the aldehyde (furfural). This is followed by dehydration to form the corresponding N-(furan-2-ylmethylene)-2-methoxyaniline (an imine or Schiff base). This equilibrium-driven step is often accelerated by the removal of water or by the use of a dehydrating agent. Microwave irradiation can significantly enhance the rate of this condensation.

-

Reduction of the Imine: The newly formed imine is then reduced in situ to the target secondary amine. This can be achieved using various reducing agents. For the purpose of this protocol, we will focus on a mild and selective reducing agent suitable for this transformation.

The overall reaction is as follows:

Furfural + 2-Methoxyaniline → [Imine Intermediate] → this compound

The choice of solvent is crucial for efficient microwave absorption. Polar solvents such as ethanol or methanol are excellent choices as they couple effectively with microwave irradiation, leading to rapid heating.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the microwave-assisted synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Furfural | Reagent | Sigma-Aldrich | Freshly distilled if necessary |

| 2-Methoxyaniline | Reagent | Acros Organics | |

| Sodium Borohydride (NaBH₄) | Reagent | Fisher Scientific | |

| Ethanol (EtOH) | Anhydrous | Major supplier | |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography |

| Hexane | ACS Grade | VWR | For chromatography |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||

| Brine (Saturated NaCl solution) | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | For drying | |

| Silica Gel | 230-400 mesh | For column chromatography | |

| Microwave Reactor | e.g., CEM Discover, Biotage Initiator | ||

| 10 mL Microwave Reaction Vial with Stir Bar |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Furfural can be irritating to the skin and respiratory system. Handle with care.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle in a dry environment and quench carefully.

-

Microwave reactors operate under pressure. Ensure the vial is properly sealed and do not exceed the recommended temperature and pressure limits of the instrument.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add furfural (1.0 mmol, 96.1 mg, 0.08 mL) and 2-methoxyaniline (1.0 mmol, 123.1 mg, 0.11 mL).

-

Solvent Addition: Add 3 mL of anhydrous ethanol to the vial.

-

Microwave Irradiation (Imine Formation): Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80°C for 5 minutes.

-

Cooling and Addition of Reducing Agent: After the initial irradiation, cool the vial to room temperature. Carefully open the vial and add sodium borohydride (1.5 mmol, 56.7 mg) in small portions.

-

Microwave Irradiation (Reduction): Reseal the vial and irradiate the mixture at 80°C for an additional 10 minutes.

-

Reaction Quenching: After the second irradiation, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 5 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by flash column chromatography on silica gel.

-

Column Preparation[11]: Pack a glass column with silica gel using a slurry of hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The ideal Rf value for the product on TLC should be around 0.3 in the chosen eluent system.

-

Fraction Collection[11] and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil or solid.

Results and Discussion

The microwave-assisted protocol offers significant advantages over conventional heating methods for the synthesis of this compound.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | ~15 minutes | Several hours to overnight |

| Temperature | 80°C | Reflux (e.g., ~78°C in Ethanol) |

| Typical Yield | >85% (after purification) | Variable, often lower |

| Purity | High, with minimal byproducts | Can require extensive purification |

The rapid and uniform heating provided by microwave irradiation accelerates both the imine formation and the subsequent reduction, leading to a dramatic reduction in reaction time. This also minimizes the f[6][9]ormation of degradation products that can occur with prolonged heating.

Experimental Work[5]flow and Logic

The following diagram illustrates the key stages of the synthesis and purification process.

Figure 1. Experimental workflow for the microwave-assisted synthesis of this compound.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and high-yielding alternative to traditional synthetic methods. This protocol is well-suited for researchers in academic and industrial settings who require access to this valuable building block. The principles outlined in this application note can be readily adapted for the synthesis of a wide range of related amine derivatives, further highlighting the versatility of microwave-assisted organic synthesis in modern drug discovery and materials science.

References

-

MDPI. (2023, August 31). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Retrieved from [Link]

-

IJNRD.org. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

-

MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

HETEROCYCLES. (2011, August 17). PREPARATION OF FURAN RING FROM 2-(OXIRAN-2-YL)-1-ALKYLETHANONE CATALYZED BY NAFION SAC-13. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information for - Efficient and chemoselective imine synthesis catalyzed by a well-defined PN3- manganese (II) pincer system. Retrieved from [Link]

-

Organic Chemistry Portal. Furan synthesis. Retrieved from [Link]

-

ACS Publications. (2019, February 8). Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst. Retrieved from [Link]

-

ResearchGate. Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst | Request PDF. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

-

UniTo. Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. Retrieved from [Link]

-

PubMed. (2018, February 1). Microwave-assisted synthesis of novel 5-substituted benzylidene amino-2-butyl benzofuran-3-yl-4-methoxyphenyl methanones as antileishmanial and antioxidant agents. Retrieved from [Link]

-

ResearchGate. Microwave-assisted amination of furfural (FUR) | Download Table. Retrieved from [Link]

- Google Patents. One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.

-

International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

-

Organic Chemistry Portal. (2004, November 15). Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones. Retrieved from [Link]

-

PMC. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

-

ScienceDirect. Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Retrieved from [Link]

-

Books. (2009, April 17). Chapter 3: Mechanisms of Microwave-Assisted Action. Retrieved from [Link]

-

Academia.edu. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

-

PubMed. (2025, January 14). Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2. Retrieved from [Link]

-

MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

-

Atmiya University. Microwave-assisted synthesis of (2-butyl-5-nitrobenzo[b]furan-3-yl)-[4-(substituted ethynyl)phenyl]methanones. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Furan synthesis [organic-chemistry.org]

- 3. Microwave-assisted synthesis of novel 5-substituted benzylidene amino-2-butyl benzofuran-3-yl-4-methoxyphenyl methanones as antileishmanial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijnrd.org [ijnrd.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijrpas.com [ijrpas.com]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Using Furan-2-yl(2-methoxyphenyl)methanamine as a kinase inhibitor scaffold

Application Note: Optimizing the Furan-2-yl(2-methoxyphenyl)methanamine Scaffold for Kinase Inhibition

Executive Summary

This application note details the strategic utilization of This compound as a privileged scaffold in the design of ATP-competitive kinase inhibitors. While furan moieties are often scrutinized for metabolic liability, they serve as potent bioisosteres for phenyl rings, offering unique hydrogen-bond acceptor capabilities within the ATP-binding pocket. This guide provides a comprehensive workflow for synthesizing this scaffold with stereochemical control, derivatizing it into a library of Type I/II inhibitors, and validating its biological activity against tyrosine kinases (e.g., VEGFR, EGFR).

Scaffold Analysis & Rational Design

The this compound scaffold presents a "linker-centric" pharmacophore. Unlike rigid fused-ring inhibitors, this scaffold offers rotational freedom, allowing the molecule to adapt to the dynamic "breathing" of the kinase hinge region.

Pharmacophore Mapping

-

Furan Ring: Acts as a

-electron rich aromatic system and a weak hydrogen bond acceptor (via the ether oxygen). It often occupies the solvent-exposed region or interacts with the gatekeeper residue. -

Benzylic Amine (

): The chiral center. The primary amine serves as a critical vector for derivatization (into ureas/amides) to engage the DFG-motif (Asp-Phe-Gly) in the activation loop. -

2-Methoxyphenyl Group: Provides steric bulk and lipophilicity. The ortho-methoxy group often induces a twisted conformation relative to the central linker, critical for fitting into the hydrophobic back-pocket (selectivity pocket).

Structural Logic Diagram

The following diagram illustrates the strategic derivatization points of the scaffold.

Figure 1: Pharmacophore dissection of the scaffold and its interaction zones within the kinase domain.

Chemical Synthesis Protocol

Objective: Synthesize chiral this compound with high enantiomeric excess (ee). Method: Ellman’s Sulfinamide Auxiliary approach. This method is superior to standard reductive amination as it provides stereocontrol, which is essential since kinase binding pockets are inherently chiral.

Reagents Required:

-

Furfural (CAS: 98-01-1)

-

(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

-

Titanium(IV) ethoxide (

) -

2-Methoxyphenylmagnesium bromide (1.0 M in THF)

-

Anhydrous THF, DCM, HCl (4M in dioxane)

Step-by-Step Methodology:

Step 1: Formation of the Sulfinylimine

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

-

Mixing: Add Furfural (10 mmol) and (R)-tert-butanesulfinamide (11 mmol) in anhydrous THF (50 mL).

-

Catalysis: Add

(20 mmol) dropwise. The solution will turn slightly yellow/orange. -

Reaction: Stir at reflux (65°C) for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT. Pour into brine (50 mL) while stirring vigorously. Filter the resulting titanium salt suspension through a Celite pad. Wash the pad with EtOAc.

-

Purification: Dry the organic layer (

), concentrate, and purify via flash chromatography to obtain the (R,E)-N-(furan-2-ylmethylene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Grignard Addition

-

Setup: Dissolve the sulfinylimine (5 mmol) in anhydrous THF (25 mL) in a dry RBF under Argon. Cool to -78°C (Dry ice/Acetone bath).

-

Addition: Add 2-Methoxyphenylmagnesium bromide (10 mmol, 2 equiv) dropwise over 20 minutes. Crucial: Maintain low temperature to maximize diastereoselectivity (dr).

-

Warming: Stir at -78°C for 2 hours, then allow to warm slowly to RT overnight.

-

Quench: Quench with saturated

solution. Extract with EtOAc (3x). -

Isolation: Purify the resulting sulfinamide intermediate. At this stage, the diastereomers can often be separated if necessary, though high dr (>90:10) is typical.

Step 3: Cleavage to the Free Amine

-

Hydrolysis: Dissolve the sulfinamide intermediate in MeOH (10 mL). Add HCl (4M in dioxane, 5 mL).

-

Reaction: Stir at RT for 1 hour. A white precipitate (amine hydrochloride salt) may form.

-

Workup: Concentrate the solvent. Triturate the solid with diethyl ether to remove sulfinamide byproducts.

-

Neutralization: Dissolve the salt in water, basify with 1M NaOH to pH 10, and extract with DCM to yield the free chiral amine: (R)- or (S)-Furan-2-yl(2-methoxyphenyl)methanamine .

Derivatization Strategies (Library Generation)

The free amine is rarely the final inhibitor. It serves as the "warhead" attachment point.

Strategy A: Urea Formation (Type II Inhibitor Design) Targeting the DFG-out conformation (similar to Sorafenib).

-

Protocol: React the scaffold amine with various isocyanates (e.g., 3-(trifluoromethyl)phenyl isocyanate) in DCM/TEA.

-

Mechanism: The resulting urea moiety forms a dual H-bond "anchor" with the Glu/Asp backbone of the kinase C-helix.

Strategy B: Amide Coupling (Type I Inhibitor Design) Targeting the hinge region.

-

Protocol: HATU-mediated coupling with heteroaromatic carboxylic acids (e.g., Pyridine-3-carboxylic acid).

Biological Evaluation Protocol

Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / LanthaScreen™. Target: VEGFR2 (KDR) or EGFR (wild type).

Experimental Workflow Diagram

Figure 2: TR-FRET Kinase Binding Assay Workflow.

Detailed Protocol:

-

Buffer Prep: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Compound Handling: Prepare 10-point dose-response curves of the Furan-scaffold derivatives in 100% DMSO (Top conc: 10

M). Acoustic dispense 100 nL into 384-well plates. -

Enzyme Mix: Dilute Kinase (e.g., VEGFR2, 5 nM final) and Europium-labeled antibody (2 nM) in buffer. Add 5

L to wells. -

Tracer Mix: Add 5

L of AlexaFluor® 647-labeled Kinase Tracer (at -

Equilibrium: The tracer competes with the test compound for the ATP site.

-

Read: Measure TR-FRET ratio (665 nm / 620 nm). A decrease in signal indicates displacement of the tracer (binding).

-

Data Analysis: Fit data to a sigmoidal dose-response equation to calculate

.

Troubleshooting & Optimization (Expert Insights)

| Challenge | Root Cause | Solution |

| Low Stereoselectivity (dr < 80:20) | Reaction temperature too high during Grignard addition. | Ensure mixture is at -78°C before and during addition. Add Grignard very slowly down the flask wall. |

| Furan Ring Opening (Metabolic) | Furan is susceptible to CYP450 oxidation (forming reactive enedials). | Bioisostere Hop: If metabolic stability is poor in microsomes, replace Furan with Thiophene or Oxazole . These maintain geometry but improve stability. |

| Poor Solubility | Lipophilic 2-methoxyphenyl group + aromatic core. | Introduce a solubilizing group (e.g., morpholine or piperazine) on the Urea/Amide "tail" (Strategy A/B). |

| Assay Interference | Furan derivatives can sometimes auto-fluoresce. | Use TR-FRET (Time-Resolved) instead of standard FRET. The time delay (50-100 |

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

-

Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link

-

LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discussion on Furan liabilities). Link

-

Wan, P. T., et al. (2004). "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell, 116(6), 855-867. (Structural basis for Type II inhibition).[1][2] Link

Sources

Application Note: A Detailed Protocol for the Synthesis of Furan-2-yl(2-methoxyphenyl)methanamine Hydrochloride

Abstract

This application note provides a comprehensive guide for the synthesis of Furan-2-yl(2-methoxyphenyl)methanamine hydrochloride, a valuable research chemical and potential building block in drug discovery. The described methodology is centered around a robust and widely applicable reductive amination protocol. This document offers a step-by-step procedure, from the initial reaction setup to the final product isolation and characterization. It is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, providing not only a detailed protocol but also the underlying chemical principles and safety considerations.

Introduction

This compound and its hydrochloride salt are heterocyclic compounds that hold significant interest in the field of medicinal chemistry. The furan moiety is a common scaffold in numerous biologically active compounds, and its combination with a substituted phenyl ring offers a diverse chemical space for the development of novel therapeutic agents. The hydrochloride salt form often enhances the compound's stability and solubility, which is advantageous for handling and formulation. This application note details a reliable synthetic route to this compound via the reductive amination of 2-methoxybenzaldehyde with furfurylamine, followed by salt formation.

Synthetic Strategy: Reductive Amination

The core of this synthetic protocol is the reductive amination reaction. This powerful transformation involves the reaction of a carbonyl compound (2-methoxybenzaldehyde) with an amine (furfurylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium borohydride is employed as a mild and selective reducing agent, well-suited for this purpose.[1]

Reaction Mechanism

The reaction proceeds in two key stages:

-

Imine Formation: The nitrogen atom of furfurylamine, a primary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This is followed by dehydration to yield a Schiff base, or imine. This step is typically reversible and often favored by the removal of water or by carrying out the reaction in a suitable solvent.

-

Reduction: The C=N double bond of the imine is then reduced by a hydride source, in this case, sodium borohydride. The hydride attacks the electrophilic carbon of the imine, and subsequent workup provides the final secondary amine.[1]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Methoxybenzaldehyde | ≥98% | Sigma-Aldrich |

| Furfurylamine | ≥99% | Sigma-Aldrich |

| Sodium Borohydride | ≥98% | Sigma-Aldrich |

| Methanol | Anhydrous | Fisher Scientific |

| Diethyl Ether | Anhydrous | Fisher Scientific |

| Hydrochloric Acid | 2 M in Diethyl Ether | Sigma-Aldrich |

| Sodium Sulfate | Anhydrous | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | - |

| Brine | Laboratory Prepared | - |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Synthetic Procedure

Figure 1: Synthetic workflow for this compound hydrochloride.

Step 1: Imine Formation

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 equiv.).

-

Dissolve the aldehyde in anhydrous methanol (20 mL).

-

To this solution, add furfurylamine (0.97 g, 10.0 mmol, 1.0 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine.

Step 2: Reduction

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[2][3]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 4 hours.

Step 3: Work-up and Purification of the Free Base

-

Carefully quench the reaction by the slow addition of water (20 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the aqueous residue to a 250 mL separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude amine in anhydrous diethyl ether (30 mL).

-

Cool the solution in an ice bath.

-

Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum to afford this compound hydrochloride as a white to off-white solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

| ¹H NMR | Consistent with the proposed structure, showing characteristic peaks for the furan, methoxyphenyl, and methanamine protons. |

| ¹³C NMR | Consistent with the proposed structure, showing the expected number of carbon signals. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 204.1019 for the free base. |

| IR Spectroscopy | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C=C bonds. |

-

¹H NMR (DMSO-d₆): A broad singlet for the N-H protons (amine salt), aromatic protons in the range of δ 6.5-7.5 ppm, a singlet for the methoxy group around δ 3.8 ppm, and a singlet or multiplet for the benzylic proton.

-

¹³C NMR (DMSO-d₆): Aromatic carbons in the range of δ 110-160 ppm, the methoxy carbon around δ 55 ppm, and the benzylic carbon.

-

IR (KBr, cm⁻¹): A broad absorption in the range of 2400-2800 cm⁻¹ (amine salt N-H stretch), C-H stretching (aromatic and aliphatic) around 3100-2800 cm⁻¹, C-O stretching around 1250 cm⁻¹, and C=C stretching (aromatic) around 1600-1450 cm⁻¹.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Methoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[4][5]

-

Furfurylamine: Flammable liquid and vapor. Toxic if swallowed and fatal in contact with skin. Causes severe skin burns and eye damage. Harmful if inhaled.[6][7][8]

-

Sodium Borohydride: In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[2][3][9]

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

-

Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound hydrochloride. The reductive amination approach is efficient and utilizes readily available starting materials. The provided step-by-step instructions, along with the necessary safety precautions and characterization guidelines, should enable researchers to successfully synthesize this valuable compound for their research endeavors.

References

- Sodium borohydride - Safety Data Sheet. (URL not provided in search results)

- Safety Data Sheet - Merck Millipore. (URL not provided in search results)

- Furfurylamine - Safety Data Sheet - ChemicalBook. (URL not provided in search results)

- FURFURYLAMINE CAS No 617-89-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL not provided in search results)

- 111530 - Sodium borohydride powder - Safety Data Sheet. (URL not provided in search results)

- FURFURYLAMINE FOR SYNTHESIS MSDS CAS No: 617-89-0 MSDS - Loba Chemie. (URL not provided in search results)

- Sigma-Aldrich - Safety Data Sheet. (URL not provided in search results)

- Safety Data Sheet: Sodium borohydride - Carl ROTH. (URL not provided in search results)

- SAFETY DATA SHEET - TCI Chemicals. (URL not provided in search results)

- SAFETY DATA SHEET - Fisher Scientific. (URL not provided in search results)

-

PubChemLite - this compound (C12H13NO2). [Link]

-

Reductive Amination - Chemistry Steps. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. sctunisie.org [sctunisie.org]

- 3. PubChemLite - this compound (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647) [np-mrd.org]

- 8. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Furan, 2-methoxy- [webbook.nist.gov]

Troubleshooting & Optimization

Preventing furan ring opening during acid hydrolysis

This content is structured as a specialized Technical Support Center for researchers working with furan derivatives. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.

Topic: Preventing Furan Ring Opening During Acid Hydrolysis Ticket Status: Open Support Tier: Senior Application Scientist

Diagnostic & Triage

Start Here. Before modifying your reaction conditions, determine your risk profile using the decision matrix below. Furan rings are acid-sensitive "ticking time bombs," but their stability depends heavily on substitution patterns.[1]

Triage Workflow: Risk Assessment

Figure 1: Diagnostic decision tree for selecting hydrolysis conditions based on substrate electronics.

The Knowledge Base: Why Reactions Fail

The "Black Tar" Phenomenon Users often report their reaction mixture turning black or forming an insoluble resin. This is not simple decomposition; it is an acid-catalyzed polymerization initiated by ring opening.[1]

The Failure Mechanism (The "Why")

The furan ring is an electron-rich enol ether disguised as an aromatic system. In aqueous acid, it does not behave like benzene; it behaves like a masked 1,4-dicarbonyl .

Key Pathway:

-

Protonation: The critical failure point is the protonation of the

-carbon (C2 or C5). -

Nucleophilic Attack: Water attacks the resulting cation.

-

Ring Scission: The hemiacetal intermediate collapses, opening the ring to form reactive dicarbonyls (e.g., levulinic aldehyde derivatives).

-

Polymerization: These dicarbonyls rapidly undergo aldol condensations, leading to "humins" (dark tar).

Stability Data: Substituent Effects

| Substituent Type | Electronic Effect | Acid Stability | Recommended pH Limit |

| Alkyl (Methyl, Ethyl) | Electron Donating (+I) | Very Low | pH > 4.5 |

| Alkoxy (-OMe, -OBn) | Strong Donor (+M) | Critical | pH > 6.0 (Avoid Acid) |

| Hydroxymethyl | Weak Donor | Low | pH > 4.0 |

| Aldehyde/Ketone | Withdrawing (-M) | Moderate | pH > 1.0 |

| Nitro/Sulfonyl | Strong Withdrawing | High | pH < 1.0 Tolerated |

Validated Protocols (The "How")

Protocol A: Enzymatic Hydrolysis (The "Gold Standard" for Esters)

Best For: Cleaving esters in the presence of highly sensitive, electron-rich furans (e.g., 2-methylfuran derivatives). Why it works: Enzymes operate at neutral pH (7.0), completely bypassing the protonation mechanism that destroys the ring.

Materials:

-

Immobilized Lipase (e.g., Candida antarctica Lipase B / Novozym 435).

-

Phosphate Buffer (pH 7.0, 0.1 M).

-

Organic Co-solvent (Acetonitrile or THF).

Step-by-Step:

-

Dissolve: Dissolve 1.0 mmol of furan-ester in 5 mL of Acetonitrile.

-

Buffer: Add 45 mL of Phosphate Buffer (pH 7.0). Note: Ensure a single phase or stable emulsion.

-

Catalyst: Add 50-100 mg of Immobilized Lipase B (approx. 10-20% w/w relative to substrate).

-

Incubate: Stir gently at 30°C . Do not heat above 40°C as this degrades the enzyme.

-

Monitor: Check TLC every 2 hours.

-

Workup: Filter off the enzyme beads (reusable). Extract the aqueous phase with Ethyl Acetate.

-

Result: Quantitative hydrolysis with 100% furan ring retention.

Protocol B: PPTS-Catalyzed Deprotection (For Acetals/THP)

Best For: Removing acetals, ketals, or THP ethers when enzymatic methods are not applicable. Why it works: Pyridinium p-toluenesulfonate (PPTS) is a weak acid buffer (pH ~4.5 in ethanol) that provides just enough acidity to activate the acetal but not enough to protonate the furan C-alpha position.

Materials:

-

PPTS (Pyridinium p-toluenesulfonate).

-

Solvent: Ethanol or Methanol (Wet).

Step-by-Step:

-

Dissolve: Dissolve substrate in Ethanol (0.1 M concentration).

-

Catalyst: Add 0.1 equivalents (10 mol%) of PPTS.

-

Heat: Warm to 55°C. Kinetic control is key here; do not reflux unless necessary.

-

Scavenger (Optional): If the furan is extremely sensitive, perform the reaction in the presence of a ketone scavenger (e.g., acetone) to perform a trans-acetalization rather than hydrolysis, though this is reversible.

-

Quench: Upon completion, add 1-2 drops of Triethylamine (Et3N) before concentrating the solvent. This prevents acid concentration spikes during evaporation.

Troubleshooting & FAQ

Q1: My reaction mixture turned black/tarry within minutes. Is it recoverable?

Answer: Likely not. The black color indicates the formation of humins (polymers) derived from the ring-opened 1,4-dicarbonyl species.

-

Root Cause: Acid concentration was too high, or the temperature was uncontrolled.

-

Corrective Action: Repeat the experiment using Protocol A (Enzymatic) if possible. If acid is required, switch to a biphasic system (e.g., CH2Cl2 / Aqueous HCl) to extract the product immediately upon formation, or use a weaker acid like Oxalic Acid.

Q2: Can I use Lewis Acids (e.g., FeCl3, AlCl3) instead of Brønsted acids?

Answer: Proceed with extreme caution.

-

The Trap: Many Lewis acids (especially Fe(III) salts) hydrolyze in water to generate protons, effectively acting as strong Brønsted acids (pH < 2).

-

The Fix: If you must use a Lewis Acid, use anhydrous conditions with a nucleophilic scavenger (e.g., ethanethiol) to cleave esters/ethers via nucleophilic attack rather than hydrolysis. However, Bi(OTf)3 has been reported as a milder alternative for acetal hydrolysis in aqueous media.

Q3: How do I remove a Boc group without destroying the furan?

Answer: This is challenging because Boc removal usually requires strong acid (TFA/HCl).

-

Strategy: Use a "scavenger-rich" cocktail. Use a lower concentration of TFA (10-20% in DCM) and add Triethylsilane (TES) . While TES is typically a cation scavenger, the non-aqueous environment helps prevents the water-attack step of the furan ring opening.

-

Alternative: Use TMSOTf / 2,6-lutidine followed by mild aqueous workup.

Visualizing the Danger Zone

Understanding the mechanism allows you to intervene. The diagram below illustrates the "Point of No Return."

Figure 2: Mechanistic pathway of acid-catalyzed furan degradation and intervention points.

References

-

Galkin, K. I., & Ananikov, V. P. (2019). Understanding the Stability of Furan Ring in Acidic Media. ChemSusChem . This authoritative review details the stability limits of various furan derivatives and confirms the stabilizing effect of polar aprotic solvents like DMSO.[2]

-